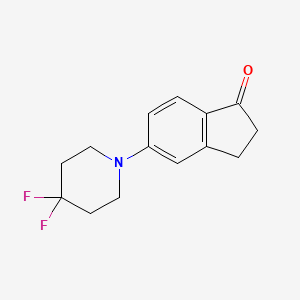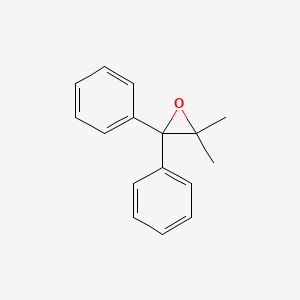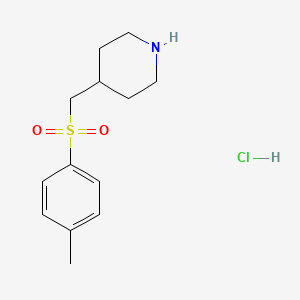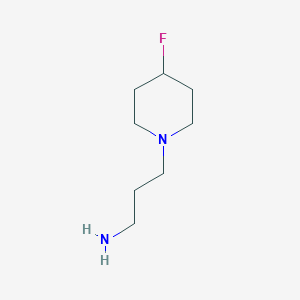
4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: Introduction of chlorine atoms at the 2 and 5 positions using reagents like thionyl chloride or phosphorus pentachloride.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution using cyanide salts.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
tert-Butyl Group Addition: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxyl derivatives.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Hydroxylated pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. In catalysis, it could act as a ligand, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxylic acid derivatives: Compounds with similar core structures but different substituents.
Chlorinated pyridines: Compounds with chlorine atoms at different positions.
Cyano-pyridines: Compounds with cyano groups attached to the pyridine ring.
Uniqueness
The unique combination of substituents (chlorine, cyano, tert-butyl, and ethyl ester) in 4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester imparts distinct chemical properties, making it valuable for specific applications in various fields.
Properties
CAS No. |
286436-19-9 |
|---|---|
Molecular Formula |
C13H14Cl2N2O2 |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-3,6-dichloro-5-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-5-19-12(18)8-7(6-16)11(15)17-10(9(8)14)13(2,3)4/h5H2,1-4H3 |
InChI Key |
YACIFGZVNBMGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=C1Cl)C(C)(C)C)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)



![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)


![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)


![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)

![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)
